5-(2-Aminopropyl)indole

Description

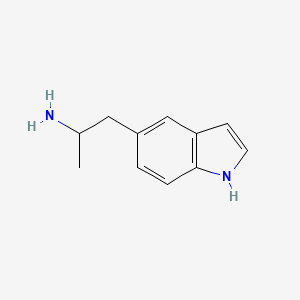

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULGMISRJWGTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873562 | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-30-3 | |

| Record name | α-Methyl-1H-indole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3784-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98BOE73HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of 5-(2-Aminopropyl)indole"

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Aminopropyl)indole

Introduction

This compound, also known as 5-API or 5-IT, is a psychoactive compound belonging to the indole and substituted phenethylamine classes.[1] Structurally, it is a positional isomer of α-methyltryptamine (AMT), a well-known psychedelic, but its pharmacology is more akin to stimulants.[2][3] First synthesized by Albert Hofmann in 1962, this compound has garnered significant interest within the scientific community, particularly in the fields of pharmacology and forensic chemistry, due to its emergence as a designer drug.[2][3][4]

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details the analytical methods used for its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and related indole derivatives.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature, appearing as a white to off-white powder.[5] It possesses a chiral center at the alpha position of the aminopropyl chain, meaning it exists as a racemic mixture.[1] The compound exhibits moderate solubility in organic solvents like ethanol and methanol and has limited solubility in water.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂ | [1][5] |

| Molecular Weight | 174.24 g/mol | [1][5][6] |

| Monoisotopic Mass | 174.1157 Da | [7] |

| Melting Point (Freebase) | 81–83 °C | [7] |

| Boiling Point (Predicted) | 344.5 °C | [1][8] |

| pKa (Predicted) | 17.13 ± 0.30 | [5] |

| Appearance | Colorless to pale yellow solid | [5] |

Synthesis Pathway

A common and effective method for synthesizing substituted indoles is through the modification of a pre-existing indole core. A plausible and robust pathway to this compound involves a three-step sequence starting from 5-cyanoindole: initial reduction to 5-formylindole (indole-5-carboxaldehyde), followed by a Henry reaction with nitroethane, and concluding with the reduction of the resulting nitroalkene intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. researchgate.net [researchgate.net]

"chemical and physical properties of 5-(2-Aminopropyl)indole"

An In-depth Technical Guide on the Chemical and Physical Properties of 5-(2-Aminopropyl)indole

Introduction

This compound, also known by synonyms such as 5-IT and 5-API, is a synthetic compound belonging to the indole and phenethylamine classes.[1] First synthesized in 1962 by Albert Hofmann, it is a positional isomer of the psychedelic drug α-methyltryptamine (AMT).[2][3][4] However, its chemical structure is more closely related to phenethylamine derivatives like 5-APB, and its effects are primarily stimulating rather than psychedelic.[1][2] This compound has gained attention as a research chemical and, more recently, as a new psychoactive substance.[1][5] It functions primarily as a monoamine releasing agent and a monoamine oxidase (MAO) inhibitor.[1][6][7][8][9] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and biological activities for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. The compound is a colorless to pale yellow or white to off-white crystalline solid with a faint amine-like odor.[5] It exists as a racemic mixture due to a chiral center at the alpha-carbon of the aminopropyl side chain.[1][10]

General Information

| Property | Value |

| IUPAC Name | 1-(1H-indol-5-yl)propan-2-amine[1][11] |

| Synonyms | 5-IT, 5-API, α-Methyl-1H-indole-5-ethanamine[1][3][12] |

| CAS Number | 3784-30-3[1][3][5] |

| Molecular Formula | C₁₁H₁₄N₂[1][3][5][6][10] |

| Molecular Weight | 174.24 g/mol [1][5][6][10] |

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow solid or crystalline powder[5] |

| Melting Point | 81–83 °C (free base)[13] |

| Boiling Point | 344.5 °C (Predicted)[1][12][14] |

| Density | 1.122 g/cm³ (Predicted)[12][14] |

| pKa | 17.13 (Predicted)[5][12][14] |

Solubility Data

| Solvent | Solubility |

| Water | Limited / Sparingly soluble[5] |

| DMF | 30 mg/mL[3][14] |

| DMSO | 10 mg/mL[3][14] |

| Ethanol | 30 mg/mL[1][3][14] |

| Methanol | 1 mg/mL[1][3][14] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3][14] |

Experimental Protocols

Synthesis of this compound

A classic synthetic route for this compound involves the condensation of indole-5-carboxaldehyde with nitroethane, followed by reduction.[13]

Step 1: Condensation Reaction

-

Reactants: Indole-5-carboxaldehyde and nitroethane.

-

Procedure: A condensation reaction is performed between indole-5-carboxaldehyde and nitroethane. This step forms the intermediate compound 5-(2-methyl-2-nitrovinyl)indole.[13] These starting materials are commercially available and not under international control.[13]

Step 2: Reduction

-

Reactant: 5-(2-methyl-2-nitrovinyl)indole.

-

Reducing Agent: Lithium aluminium hydride (LiAlH₄).[13]

-

Procedure: The intermediate from Step 1 is reduced using a strong reducing agent like LiAlH₄. This reduction of the nitro group to an amine group yields the final product, this compound.[13] Other reduction methods used in phenylalkylamine synthesis may also be applicable.[13]

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily by interacting with the monoamine neurotransmitter systems. It acts as a potent substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to the release of these neurotransmitters.[7][8] Studies have shown that 5-IT has a greater potency for release at DAT over SERT.[7] Its potent monoamine-releasing actions, combined with its known inhibition of monoamine oxidase A (MAO-A), can lead to significant stimulant effects and potential toxicity.[7][8] Research in animal models indicates that 5-IT has psychostimulant and rewarding properties, suggesting a high potential for abuse.[15] These effects are linked to its ability to increase mRNA levels of the dopamine D1 receptor and dopamine transporter in the brain.[15]

References

- 1. Buy this compound | 3784-30-3 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 3784-30-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(2-Aminopropyl)indole_TargetMol [targetmol.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Substance Details this compound [unodc.org]

- 12. Cas 3784-30-3,this compound | lookchem [lookchem.com]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. This compound CAS#: 3784-30-3 [m.chemicalbook.com]

- 15. A new synthetic drug this compound (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(2-Aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)indole (5-API, 5-IT) is a synthetic psychoactive substance that has gained attention in both recreational drug markets and scientific research. Its pharmacological profile is complex, primarily characterized by its potent activity as a monoamine releasing agent and a monoamine oxidase inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies for key assays, and visualizing the involved signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacological effects and potential therapeutic or toxicological implications of this compound.

Core Pharmacological Profile

This compound is a potent psychoactive compound that primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) .[1][2] It also functions as a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A) .[3][4] These dual mechanisms lead to a significant increase in the synaptic concentrations of the key neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA), underpinning its stimulant and psychoactive effects.

Monoamine Transporter Interaction

5-IT interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inducing the reverse transport of these monoamines from the presynaptic neuron into the synaptic cleft.[5] This action is a hallmark of releasing agents and is distinct from reuptake inhibitors, which merely block the reabsorption of neurotransmitters.

Monoamine Oxidase Inhibition

In addition to its effects on monoamine transporters, 5-IT inhibits the MAO-A enzyme, which is responsible for the degradation of serotonin and norepinephrine.[3][4] This inhibition further potentiates the increase in synaptic monoamine levels initiated by its releasing activity. Notably, 5-IT shows selectivity for MAO-A, with no significant inhibition of MAO-B observed at comparable concentrations.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Monoamine Transporter Release Potency

| Transporter | EC50 (nM) |

| Dopamine Transporter (DAT) | 12.9[1] |

| Norepinephrine Transporter (NET) | 13.3[1] |

| Serotonin Transporter (SERT) | 104.8[1] |

| EC50 (Half-maximal effective concentration) values represent the concentration of 5-IT required to elicit 50% of its maximal releasing effect. |

Table 2: Monoamine Oxidase A Inhibition

| Parameter | Value |

| IC50 (µM) | 1.6[3][4] |

| Ki (µM) | 0.25[3][4] |

| IC50 (Half-maximal inhibitory concentration) is the concentration of 5-IT that inhibits 50% of MAO-A activity. Ki (Inhibition constant) represents the binding affinity of 5-IT to the MAO-A enzyme. |

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of dopaminergic, serotonergic, and noradrenergic signaling pathways.

Dopaminergic Signaling Pathway

5-IT's interaction with the dopamine transporter (DAT) leads to an increase in extracellular dopamine levels. This elevated dopamine then stimulates postsynaptic dopamine receptors (e.g., D1 and D2 receptors), leading to downstream signaling cascades that are associated with reward, motivation, and motor control.[6][7][8][9][10]

Caption: Dopaminergic signaling pathway modulation by 5-IT.

Serotonergic Signaling Pathway

By inducing serotonin release via the serotonin transporter (SERT) and inhibiting its degradation by MAO-A, 5-IT significantly elevates synaptic serotonin levels. This leads to the activation of various postsynaptic serotonin receptors, influencing mood, appetite, and sleep.[1][3][11][12]

Caption: Serotonergic signaling pathway modulation by 5-IT.

Noradrenergic Signaling Pathway

Similar to its effects on dopamine and serotonin, 5-IT enhances noradrenergic neurotransmission by promoting norepinephrine release through the norepinephrine transporter (NET) and inhibiting its breakdown by MAO-A. This contributes to its stimulant effects, such as increased alertness and arousal.[13][14][15]

Caption: Noradrenergic signaling pathway modulation by 5-IT.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Monoamine Transporter Release Assay (Synaptosome Preparation)

This assay measures the ability of 5-IT to induce the release of monoamines from isolated nerve terminals (synaptosomes).[5][16]

-

Synaptosome Preparation:

-

Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a suitable buffer (e.g., Krebs-HEPES buffer).

-

-

Release Assay:

-

Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) by incubation at 37°C.

-

After loading, the synaptosomes are washed to remove excess radiolabel.

-

The loaded synaptosomes are then incubated with various concentrations of 5-IT or a vehicle control.

-

The amount of radiolabel released into the supernatant is quantified using liquid scintillation counting.

-

EC50 values are calculated from the concentration-response curves.

-

Caption: Experimental workflow for the monoamine transporter release assay.

MAO-A Inhibition Assay (Kynuramine Substrate)

This assay determines the inhibitory potency of 5-IT on the MAO-A enzyme using kynuramine as a substrate.[17][18][19][20][21]

-

Enzyme Preparation:

-

Human recombinant MAO-A or a tissue homogenate rich in MAO-A (e.g., human liver microsomes) is used as the enzyme source.

-

-

Inhibition Assay:

-

The MAO-A enzyme is pre-incubated with various concentrations of 5-IT or a vehicle control in a suitable buffer (e.g., phosphate buffer).

-

The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The reaction is terminated, typically by the addition of a strong acid or base.

-

The formation of the product, 4-hydroxyquinoline, is measured spectrophotometrically or fluorometrically.

-

IC50 values are determined from the concentration-inhibition curves. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Caption: Experimental workflow for the MAO-A inhibition assay.

In Vivo Pharmacology

In vivo studies in animal models have provided further insights into the pharmacological effects of this compound.

Locomotor Activity

Administration of 5-IT to rodents has been shown to induce a significant increase in locomotor activity.[22] This effect is consistent with its stimulant properties and its ability to increase synaptic dopamine levels. Furthermore, repeated administration of 5-IT can lead to locomotor sensitization, a phenomenon where the locomotor-activating effects of the drug become progressively greater with repeated exposure.[23][24][25] This sensitization is thought to be related to the abuse potential of psychostimulants.

Abuse Potential

The potent dopamine-releasing action of 5-IT suggests a high potential for abuse.[5] Studies using conditioned place preference (CPP) in mice have shown that 5-IT can induce rewarding effects, further supporting its abuse liability.[23] These rewarding properties are likely mediated by the enhanced dopaminergic signaling in the brain's reward pathways.

Conclusion

The mechanism of action of this compound is multifaceted, primarily driven by its potent activity as a serotonin-norepinephrine-dopamine releasing agent and a selective inhibitor of MAO-A. This dual action leads to a robust and sustained increase in synaptic monoamine concentrations, resulting in its characteristic stimulant and psychoactive effects. The quantitative data clearly indicate a high potency for dopamine and norepinephrine release, coupled with significant MAO-A inhibition. In vivo studies corroborate these findings, demonstrating locomotor activation and a potential for abuse. This in-depth technical guide provides a comprehensive foundation for understanding the complex pharmacology of 5-IT, which is crucial for ongoing research into its effects and for informing public health and regulatory bodies. Further investigation into its potential interactions with other receptor systems is warranted to fully elucidate its complete pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 8. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Noradrenergic Circuits and Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shining light on the noradrenergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 18. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bdb99.ucsd.edu [bdb99.ucsd.edu]

- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 22. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A new synthetic drug this compound (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. Mechanisms of locomotor sensitization to drugs of abuse in a two-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacodynamics of 5-(2-Aminopropyl)indole"

An In-Depth Technical Guide to the Pharmacodynamics of 5-(2-Aminopropyl)indole (5-IT)

Introduction

This compound, commonly known as 5-IT (or 5-API), is a psychoactive substance belonging to the indole and amphetamine chemical classes.[1] First synthesized by Albert Hofmann in 1962, it has emerged as a designer drug, sold online since 2011.[1] Structurally, it is a positional isomer of the tryptamine α-methyltryptamine (αMT), but its indole ring is substituted at the 5-position rather than the 3-position, making it chemically closer to phenethylamine derivatives like 5-APB.[1] This structural difference is reflected in its primarily stimulant effects, rather than psychedelic ones.[1] 5-IT has been associated with numerous fatal and non-fatal intoxications, highlighting the need for a thorough understanding of its pharmacological properties.[2][3]

This guide provides a detailed overview of the pharmacodynamics of 5-IT, focusing on its interactions with monoamine systems. It is intended for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Monoamine Release

The principal mechanism of action for 5-IT is the induction of monoamine release. It functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), also known as a triple releasing agent (TRA).[1][4][5] This action is achieved by interacting with the respective monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—causing them to reverse their direction of transport. Instead of reuptaking neurotransmitters from the synaptic cleft back into the presynaptic neuron, the transporters efflux them into the synapse, significantly increasing their extracellular concentrations.[6][7]

In vitro studies using rat brain synaptosomes have demonstrated that 5-IT is a potent substrate for all three transporters.[2][8] It displays a greater potency for release at DAT and NET compared to SERT.[2][9] This profile is distinct from a compound like MDMA, which has more balanced releasing properties.[2] The potent monoamine-releasing actions of 5-IT are central to its stimulant effects.[2][8]

Caption: 5-IT's dual mechanism: monoamine release and MAO-A inhibition.

Secondary Mechanism: MAO-A Inhibition

In addition to its function as a releasing agent, 5-IT is also a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A).[3] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.[10] By inhibiting this enzyme, 5-IT prevents the breakdown of serotonin, norepinephrine, and dopamine, further increasing their cytosolic concentrations and availability for transport into the synaptic cleft.[3][8] This dual action—promoting release while simultaneously preventing degradation—can lead to a potent and potentially dangerous potentiation of monoaminergic effects.[2][3]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro functional potencies of 5-IT at monoamine transporters and its inhibitory activity at MAO-A.

Table 1: Monoamine Transporter Release Potency

| Transporter | EC₅₀ (nM) | Reference |

|---|---|---|

| Dopamine (DAT) | 12.9 | [1] |

| Norepinephrine (NET) | 13.3 | [1] |

| Serotonin (SERT) | 104.8 | [1] |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of 5-IT required to elicit 50% of the maximal release of the respective neurotransmitter.

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

| Parameter | Value (µM) | Reference |

|---|---|---|

| IC₅₀ | 1.6 | [3] |

| Kᵢ | 0.25 | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of 5-IT required to inhibit 50% of MAO-A activity. Kᵢ (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.[3] Note: 5-IT showed no significant inhibition of MAO-B.[3]

Experimental Protocols

Protocol 1: Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This protocol is based on methodologies used to determine the monoamine-releasing properties of substances like 5-IT.[2][8][11]

-

Synaptosome Preparation:

-

Whole rat brains are rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.[12]

-

The synaptosome pellet is resuspended in a physiological buffer (e.g., Krebs-bicarbonate buffer) and protein concentration is determined.[12]

-

-

Neurotransmitter Loading:

-

Synaptosomes are pre-incubated with a radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) at a low concentration (e.g., 5-10 nM) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the presynaptic terminals.

-

-

Release Assay:

-

The loaded synaptosomes are transferred to a superfusion system or a multi-well plate.

-

They are washed with buffer to remove excess extracellular radiolabel.

-

Varying concentrations of 5-IT (or a control compound) are added to the synaptosomes and incubated for a short period (e.g., 10-30 minutes) at 37°C.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the buffer containing the released radiolabel.[13]

-

-

Quantification and Analysis:

-

The radioactivity retained on the filters (representing the amount of neurotransmitter not released) and in the filtrate (representing the released neurotransmitter) is measured using liquid scintillation counting.

-

Data are expressed as a percentage of release relative to a known releasing agent (e.g., amphetamine or MDMA).

-

EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin-norepinephrine-dopamine releasing agent [medbox.iiab.me]

- 5. Serotonin–norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 8. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serotonin - Wikipedia [en.wikipedia.org]

- 11. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. academic.oup.com [academic.oup.com]

5-(2-Aminopropyl)indole: A Technical Whitepaper on its Profile as a Serotonin-Norepinephrine-Dopamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)indole (5-IT), a synthetic compound, has emerged as a potent psychoactive substance, demonstrating significant interaction with monoaminergic systems. This technical guide provides an in-depth analysis of 5-IT's pharmacological profile, establishing it as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with additional monoamine oxidase A (MAO-A) inhibitory activity. This document consolidates quantitative data on its potency at monoamine transporters, details comprehensive experimental protocols for its in vitro characterization, and presents visual diagrams of the underlying molecular mechanisms and experimental workflows to support further research and drug development endeavors.

Introduction

This compound, also known as 5-IT, is a positional isomer of the tryptamine alpha-methyltryptamine (αMT) but is structurally more akin to phenethylamine derivatives.[1] It has been identified as a novel psychoactive substance associated with stimulant and empathogenic effects, leading to its classification as a controlled substance in several countries.[1][2] Pharmacologically, 5-IT functions as a triple releasing agent, inducing the efflux of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from presynaptic neurons.[2][3] Furthermore, it exhibits inhibitory effects on monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[4] This dual mechanism of action contributes to its potent and complex psychoactive profile and underscores the need for a thorough understanding of its pharmacology.

Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of this compound is the induction of non-exocytotic release of serotonin, norepinephrine, and dopamine from presynaptic nerve terminals. This is achieved through its interaction with the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3] As a substrate for these transporters, 5-IT is transported into the presynaptic neuron. This process disrupts the normal electrochemical gradient, leading to a reversal of the transporter's function and subsequent efflux of the endogenous neurotransmitter into the synaptic cleft.[5]

Concurrently, 5-IT acts as a competitive and reversible inhibitor of MAO-A.[4] By inhibiting this key metabolic enzyme, 5-IT prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron, thereby increasing their cytosolic concentration and availability for transport into the synaptic cleft. This dual action of promoting release and inhibiting degradation leads to a significant and sustained increase in synaptic levels of serotonin, norepinephrine, and dopamine.

Signaling Pathway of a Monoamine Releasing Agent

Caption: Mechanism of 5-IT as a monoamine releasing agent and MAO-A inhibitor.

Pharmacological Data

The potency of this compound as a monoamine releasing agent and MAO-A inhibitor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Monoamine Transporter Releasing Potency (EC50) | |||

| Compound | DAT (nM) | NET (nM) | SERT (nM) |

| This compound (5-IT) | 12.9 | 13.3 | 104.8 |

| EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal releasing effect.[1] |

| Monoamine Oxidase A (MAO-A) Inhibition | |

| Compound | IC50 (nM) |

| This compound (5-IT) | 200 - 1600 |

| IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1][4] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.

Monoamine Transporter Release Assay (Synaptosome Preparation)

This protocol describes the measurement of neurotransmitter release from isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer (KHB)

-

Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

This compound test solutions

-

Scintillation fluid and vials

-

Glass-fiber filters

-

Homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region from a rat on ice.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in KHB.

-

-

Radiolabel Loading:

-

Incubate the synaptosomes with the appropriate [³H]monoamine (e.g., 10 nM final concentration) for 30 minutes at 37°C to allow for uptake.

-

Wash the synaptosomes twice with KHB to remove excess, unbound radiolabel.

-

-

Release Assay:

-

Resuspend the radiolabeled synaptosomes in fresh KHB.

-

Aliquot the synaptosome suspension into test tubes.

-

Add varying concentrations of 5-IT or vehicle control to the tubes.

-

Incubate for 30 minutes at 37°C to induce release.

-

Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold KHB.

-

Measure the radioactivity retained on the filters (representing the amount of [³H]monoamine remaining in the synaptosomes) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of released radioactivity for each concentration of 5-IT.

-

Plot the percentage of release against the log concentration of 5-IT and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Monoamine Transporter Uptake Inhibition Assay (HEK293 Cells)

This protocol outlines the procedure to measure the inhibition of monoamine uptake in human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

Materials:

-

HEK293 cells expressing hDAT, hNET, or hSERT

-

Cell culture medium

-

Krebs-HEPES buffer (KHB)

-

Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

This compound test solutions

-

Scintillation fluid and vials

-

96-well microplates

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Culture the transfected HEK293 cells in appropriate medium until they reach a suitable confluency.

-

-

Uptake Inhibition Assay:

-

Plate the cells in 96-well microplates.

-

On the day of the assay, wash the cells with KHB.

-

Pre-incubate the cells with varying concentrations of 5-IT or vehicle control for 10 minutes at 37°C.

-

Initiate uptake by adding the respective [³H]monoamine (e.g., 10 nM final concentration).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KHB.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition for each concentration of 5-IT relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of 5-IT and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of 5-IT on MAO-A.

Materials:

-

Source of human MAO-A (e.g., recombinant enzyme, liver mitochondria)

-

Kynuramine (MAO-A substrate)

-

This compound test solutions

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector

Procedure:

-

Enzyme Reaction:

-

Pre-incubate the MAO-A enzyme source with varying concentrations of 5-IT or vehicle control in assay buffer for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding kynuramine.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Terminate the reaction (e.g., by adding a strong acid or by heat inactivation).

-

-

Product Quantification:

-

Separate the reaction product (4-hydroxyquinoline) from the substrate using HPLC.

-

Quantify the amount of 4-hydroxyquinoline produced using a fluorescence or UV detector.

-

-

Data Analysis:

-

Calculate the percentage of MAO-A inhibition for each concentration of 5-IT compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of 5-IT and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental and Logical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflow for a typical in vitro neurotransmitter release assay and the logical relationship of 5-IT's dual mechanism of action.

Experimental Workflow: In Vitro Neurotransmitter Release Assay

Caption: A stepwise workflow for a typical in vitro neurotransmitter release assay.

Logical Relationship: Dual Mechanism of 5-IT

Caption: The convergent pathways of 5-IT's dual pharmacological action.

Conclusion

This compound is a potent serotonin-norepinephrine-dopamine releasing agent with significant MAO-A inhibitory properties. Its ability to robustly increase synaptic concentrations of key monoamine neurotransmitters underlies its pronounced psychoactive effects. The data and protocols presented in this technical guide provide a comprehensive framework for the continued investigation of 5-IT and related compounds. A thorough understanding of its pharmacology is critical for both public health and the development of novel therapeutics targeting the monoaminergic system. Further research is warranted to fully elucidate its in vivo effects, metabolic fate, and potential for therapeutic applications or abuse liability.

References

- 1. Frontiers | Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging [frontiersin.org]

- 2. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

The Potent and Selective Inhibition of Monoamine Oxidase A by 5-(2-Aminopropyl)indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)indole (5-API), also known as 5-IT, is a psychoactive substance that has demonstrated significant and selective inhibitory effects on monoamine oxidase A (MAO-A).[1] This technical guide provides an in-depth analysis of the monoamine oxidase inhibition profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows. The data presented herein indicates that this compound is a potent, selective, competitive, and reversible inhibitor of human MAO-A, with a potency greater than some clinically used antidepressants.[1]

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3][4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][4][5] Inhibition of MAO-A is a key mechanism of action for a class of antidepressant medications, as it increases the synaptic availability of serotonin and norepinephrine.[2][4]

This compound is a synthetic compound that is structurally related to both amphetamine and tryptamine.[6][7] While it has been identified as a substance of abuse, its pharmacological profile reveals potent interactions with monoaminergic systems, including the inhibition of MAO.[1][7][8] This document focuses specifically on its well-characterized effects as a human monoamine oxidase inhibitor.

Quantitative Analysis of MAO Inhibition

Studies have quantitatively determined the inhibitory potency of this compound on both human MAO-A and MAO-B isozymes. The compound exhibits a strong and selective affinity for MAO-A.[1] The key inhibitory parameters, the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized in the table below. For comparative purposes, data for other well-known MAO inhibitors are also presented from the same study.[1]

| Compound | MAO-A IC50 | MAO-A Ki | MAO-B Inhibition | Type of Inhibition (MAO-A) |

| This compound | 1.6 µM | 0.25 µM | Not observed (0-500 µM) | Competitive and Reversible |

| Clorgyline | 16 nM | - | - | - |

| Harmaline | 20 nM | - | - | - |

| Toloxatone | 6.7 µM | - | - | - |

| Moclobemide | >500 µM | - | - | - |

Table 1: In vitro inhibitory activity of this compound and reference compounds against human monoamine oxidase A and B. Data sourced from Herraiz and Brandt (2014).[1]

The data clearly indicates that this compound is a potent inhibitor of MAO-A, with an IC50 value of 1.6 µM and a Ki of 0.25 µM.[1] Notably, it is more potent than the clinically used antidepressant moclobemide under these in-vitro conditions.[1] Furthermore, its selectivity for MAO-A is significant, as no inhibition of MAO-B was detected at concentrations up to 500 µM.[1] The inhibition of MAO-A by this compound has been characterized as both competitive and reversible.[1]

Experimental Protocols

The determination of the MAO inhibitory properties of this compound was achieved through a specific in-vitro enzyme assay. The following is a detailed description of the experimental methodology.

3.1. Enzyme Source

-

Human monoamine oxidase A and B isozymes were used for the inhibition assays.[1]

3.2. Substrate

-

Kynuramine was utilized as the substrate for both MAO-A and MAO-B.[1]

3.3. Assay Principle

-

The assay is based on the enzymatic conversion of kynuramine by MAO to 4-hydroxyquinoline.[1] The rate of this conversion is monitored to determine the activity of the enzyme.

3.4. Detection Method

-

The concentration of the product, 4-hydroxyquinoline, was measured using high-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD).[1]

3.5. Inhibition Assay Protocol

-

Incubation: The reaction mixture, containing the respective human MAO isozyme, kynuramine as the substrate, and varying concentrations of this compound or a reference inhibitor, was incubated.

-

Reaction Termination: The enzymatic reaction was stopped at a predetermined time point.

-

Sample Analysis: The amount of 4-hydroxyquinoline produced in each sample was quantified by HPLC-DAD.

-

Data Analysis: The extent of MAO inhibition was calculated by comparing the rate of product formation in the presence of the inhibitor to the rate in its absence. IC50 values were determined from the resulting concentration-response curves. The inhibitor constant (Ki) was determined through kinetic studies.

Visualizing the Biochemical and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of MAO inhibition and the workflow of the experimental assay.

Conclusion

The available scientific evidence robustly demonstrates that this compound is a potent and selective inhibitor of human monoamine oxidase A.[1] Its competitive and reversible nature, coupled with a potency exceeding that of some established antidepressants, marks it as a significant compound for study within the fields of neuropharmacology and drug development.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the structure-activity relationships of indole-based MAO inhibitors and exploring novel therapeutic agents targeting the monoaminergic system. Further research is warranted to fully elucidate the in-vivo effects and therapeutic potential of this and related compounds.

References

- 1. This compound (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

A Technical Guide to the Psychostimulant and Rewarding Properties of 5-(2-Aminopropyl)indole (5-IT)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(2-Aminopropyl)indole, commonly known as 5-IT or 5-API, is a synthetic psychoactive substance with a chemical structure related to both amphetamines and tryptamines.[1] Initially synthesized in 1962, it has emerged as a designer drug, leading to numerous non-fatal and fatal intoxications.[2] This technical guide provides a comprehensive overview of the preclinical data elucidating the psychostimulant and rewarding properties of 5-IT. The document details its mechanism of action as a potent monoamine releasing agent and monoamine oxidase inhibitor, summarizes quantitative data from key behavioral pharmacology studies, outlines the experimental protocols used, and visualizes the underlying neurobiological pathways and experimental workflows. The evidence strongly indicates that 5-IT possesses significant psychostimulant and rewarding effects, suggesting a high potential for abuse and addiction in humans.[3]

Pharmacodynamics and Mechanism of Action

The primary mechanism underlying the psychoactive effects of 5-IT is its potent interaction with the monoaminergic system. It functions as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inducing the release of these neurotransmitters from presynaptic terminals.[4][5] Additionally, 5-IT acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of monoamine neurotransmitters.[6] This dual action—promoting monoamine release while simultaneously inhibiting their breakdown—leads to a significant and sustained increase in synaptic concentrations of dopamine, norepinephrine, and serotonin.

Monoamine Transporter Interaction

In vitro studies using rat brain synaptosomes have demonstrated that 5-IT is a potent substrate at DAT, NET, and SERT.[4][5] Notably, it displays a greater potency for inducing release at DAT and NET compared to SERT.[7] This pharmacological profile is distinct from non-selective releasing agents like MDMA and suggests a mechanism of action similar to classic psychostimulants.[5]

Monoamine Oxidase Inhibition

5-IT is a selective, competitive, and reversible inhibitor of the human MAO-A isozyme.[6] Its inhibitory potency is greater than that of the pharmaceutical antidepressant moclobemide.[6] The inhibition of MAO-A further potentiates the effects of the monoamine release caused by 5-IT, which may contribute to the reported serotonergic toxicity and adverse effects.[4][6]

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the key quantitative data defining the in vitro pharmacological profile of 5-IT.

| Parameter | Target | Value | Species | Reference |

| Monoamine Release (EC₅₀) | Dopamine Transporter (DAT) | 12.9 nM | Rat | [1] |

| Norepinephrine Transporter (NET) | 13.3 nM | Rat | [1] | |

| Serotonin Transporter (SERT) | 104.8 nM | Rat | [1] | |

| MAO Inhibition (IC₅₀) | Monoamine Oxidase-A (MAO-A) | 1.6 µM | Human | [6] |

| Monoamine Oxidase-B (MAO-B) | >500 µM (No inhibition) | Human | [6] | |

| MAO Inhibition (Kᵢ) | Monoamine Oxidase-A (MAO-A) | 0.25 µM | Human | [6] |

Visualization: Synaptic Mechanism of Action

The diagram below illustrates the dual mechanism of action of 5-IT at a monoaminergic synapse.

Psychostimulant Properties

Consistent with its action as a potent dopamine and norepinephrine releasing agent, 5-IT produces significant psychostimulant effects, primarily evidenced by increased locomotor activity in animal models.

Locomotor Activity Studies

In mice, administration of 5-IT results in locomotor stimulation and other stimulant-like behavioral effects comparable to those produced by MDMA.[4][5] Furthermore, repeated administration of 5-IT leads to locomotor sensitization, a phenomenon where the motor-activating effects of the drug become progressively enhanced.[3] This sensitization is a hallmark of many addictive psychostimulants and is thought to reflect neuroadaptations in brain reward pathways.

Data Presentation: Effects on Locomotor Activity

| Study Paradigm | Animal Model | Doses (i.p.) | Key Finding | Reference |

| Acute Locomotion | Mice | Not Specified | Produced locomotor stimulation similar to MDMA. | [4][5] |

| Locomotor Sensitization | Mice | 1, 3, 10 mg/kg | Induced locomotor sensitization after a 7-day treatment regimen and subsequent drug challenge. | [3] |

Experimental Protocol: Locomotor Activity Assessment

Objective: To measure the effect of 5-IT on spontaneous horizontal and vertical movement in mice.

Apparatus: An automated activity monitoring system consisting of transparent chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to track animal movement.

Procedure:

-

Habituation: Mice are individually placed in the activity chambers for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.

-

Administration: Following habituation, mice are removed, administered 5-IT or vehicle via intraperitoneal (i.p.) injection, and immediately returned to the chambers.

-

Data Recording: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded continuously by the automated system for a period of 60-120 minutes.

-

Sensitization Protocol: For sensitization studies, the administration and recording procedure is repeated once daily for 7 consecutive days. Following a drug-free withdrawal period (e.g., 5 days), all animals receive a challenge injection of 5-IT, and locomotor activity is recorded to assess the sensitized response.

Visualization: Locomotor Activity Experimental Workflow

Rewarding Properties and Abuse Potential

The rewarding effects of a substance are a key predictor of its abuse potential. Preclinical studies have utilized Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA) paradigms to evaluate the rewarding and reinforcing properties of 5-IT.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects. Studies show that 5-IT produces a robust conditioned place preference in mice, indicating that the animals find the drug's effects rewarding.[3]

Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug, as it measures the extent to which an animal will work to receive the drug. In studies with rats, 5-IT was not reliably self-administered.[3] This finding is somewhat discordant with the positive CPP results and its known mechanism of action. The slow onset of in vivo effects has been proposed as a potential reason for the lack of reinforcement in this specific paradigm, which may not fully predict its abuse liability in humans.[4]

Data Presentation: Rewarding and Reinforcing Effects

| Study Paradigm | Animal Model | Doses | Outcome | Reference |

| Conditioned Place Preference | Mice | 1, 10, 30 mg/kg (i.p.) | Produced significant place preference, indicating rewarding effects. | [3] |

| Intravenous Self-Administration | Rats | 0.1, 0.3, 1, 3 mg/kg/infusion (i.v.) | Was not reliably self-administered under the tested conditions. | [3] |

Experimental Protocols

Objective: To determine if the subjective effects of 5-IT are rewarding by assessing whether mice will develop a preference for a context paired with drug administration.

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

Procedure:

-

Pre-Conditioning Test (Day 1): Each mouse is placed in the central area and allowed to freely explore both compartments for 15 minutes to establish baseline preference.

-

Conditioning Phase (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, mice receive an i.p. injection of 5-IT and are immediately confined to one compartment (the initially non-preferred, for unbiased designs) for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite compartment for 30 minutes.

-

Post-Conditioning Test (Day 10): The guillotine door is removed, and the drug-free mice are placed in the center and allowed to freely explore both compartments for 15 minutes. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Objective: To determine if 5-IT functions as a positive reinforcer, i.e., if rats will perform an operant response (lever press) to receive intravenous infusions of the drug.

Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and an infusion line connected to the animal's catheter.

Procedure:

-

Surgery: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal for connection to the infusion line.

-

Acquisition/Training: Following recovery, rats are placed in the operant chambers for daily sessions (e.g., 2 hours). Responses on the "active" lever result in a brief intravenous infusion of 5-IT, paired with a cue light or tone. Responses on the "inactive" lever have no programmed consequences.

-

Dose-Response Curve: Once stable responding is acquired, the dose of 5-IT per infusion is varied across sessions to determine the dose-response relationship.

-

Data Analysis: The primary dependent measure is the number of infusions earned per session. A significantly greater number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

Visualization: Experimental Workflows

Molecular Correlates of 5-IT's Effects

To explore the neurobiological underpinnings of its rewarding properties, studies have investigated the effects of 5-IT on gene expression within the brain's reward circuitry.

Changes in Dopamine-Related Gene Expression

Administration of 5-IT has been shown to increase the mRNA levels of the dopamine D1 receptor in the striatum and prefrontal cortex (PFC).[3] Additionally, it increases the mRNA levels of the dopamine transporter (DAT) in the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA), the primary dopamine-producing regions of the brain.[3] These alterations suggest that 5-IT induces neuroplastic changes in the dopaminergic system, which are believed to contribute to its psychostimulant and rewarding effects.[3]

Data Presentation: Effects on Gene Expression

| Gene | Brain Region | Effect of 5-IT (10 mg/kg, i.p.) | Reference |

| Dopamine D1 Receptor mRNA | Striatum, Prefrontal Cortex (PFC) | Increased | [3] |

| Dopamine Transporter (DAT) mRNA | Substantia Nigra (SNc) / Ventral Tegmental Area (VTA) | Increased | [3] |

Visualization: Proposed Reward Pathway

Conclusion

The available preclinical evidence provides a clear and compelling profile of this compound as a potent psychostimulant with significant rewarding properties. Its dual mechanism of action—releasing monoamines and inhibiting their degradation—results in a powerful activation of the brain's dopamine, norepinephrine, and serotonin systems.[4][6] This neurochemical effect translates into robust stimulant-like behaviors, including locomotor hyperactivity and sensitization, and establishes rewarding effects as measured by the conditioned place preference paradigm.[3][4] While the substance was not reliably self-administered by rats in one study, the totality of the evidence, particularly its potent action on dopamine systems and positive CPP results, strongly suggests that 5-IT poses a substantial risk for abuse and addiction in humans.[3] Further research is warranted to fully characterize its reinforcing efficacy under different conditions and to elucidate the long-term neurotoxic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A new synthetic drug this compound (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Abuse Potential of 5-(2-Aminopropyl)indole (5-IT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)indole, commonly known as 5-IT or 5-API, is a synthetic substance that is structurally related to both indole and amphetamine derivatives.[1] First synthesized in 1962, it emerged on the recreational drug market around 2011, sold online as a 'legal high' or 'research chemical'.[1][2] Despite its availability, formal research into its pharmacological and toxicological profile has been limited, even as numerous reports of severe intoxication and fatalities have been linked to its use.[3][4][5] This guide provides a comprehensive technical overview of the existing scientific data regarding the abuse potential of 5-IT, focusing on its pharmacology, behavioral effects, and the methodologies used to evaluate them.

Pharmacological Profile

The abuse potential of a substance is intrinsically linked to its mechanism of action within the central nervous system. 5-IT primarily functions as a potent monoamine releasing agent and a monoamine oxidase inhibitor (MAOI), leading to a significant increase in synaptic concentrations of key neurotransmitters.[1][4]

1. Interaction with Monoamine Transporters

5-IT acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It interacts with the transporters responsible for the reuptake of these neurotransmitters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—triggering their reversal and promoting neurotransmitter release. This action is a hallmark of many stimulant drugs with high abuse liability, such as amphetamine and MDMA. The potency of 5-IT at these transporters has been quantified in vitro.[1]

2. Monoamine Oxidase Inhibition

In addition to its activity as a releasing agent, 5-IT is a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A).[6] MAO-A is a primary enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin. By inhibiting this enzyme, 5-IT further elevates synaptic serotonin levels, which can contribute to its psychoactive effects and toxicity, especially when combined with other serotonergic substances.[1][6]

Data Presentation

The following tables summarize the key quantitative data on the pharmacological actions of this compound.

Table 1: Monoamine Transporter Release Potency

| Target | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | EC50 | 12.9 | [1] |

| Norepinephrine Transporter (NET) | EC50 | 13.3 | [1] |

| Serotonin Transporter (SERT) | EC50 | 104.8 | [1] |

| EC50 (Half-maximal effective concentration) values represent the concentration of 5-IT required to elicit 50% of the maximal neurotransmitter release. |

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

| Parameter | Value (µM) | Reference |

| IC50 | 1.6 | [6] |

| Ki | 0.25 | [6] |

| IC50 (Half-maximal inhibitory concentration) is the concentration of 5-IT required to inhibit 50% of MAO-A activity. Ki (Inhibition constant) represents the binding affinity of the inhibitor to the enzyme. |

Behavioral Pharmacology and Abuse Potential

Animal models are crucial for assessing the abuse liability of novel psychoactive substances. Studies on 5-IT have demonstrated clear rewarding and reinforcing effects, which are predictive of a high potential for abuse in humans.[7]

1. Rewarding and Reinforcing Effects

A key study investigated the abuse potential of 5-IT using two standard behavioral paradigms: Conditioned Place Preference (CPP) in mice and self-administration in rats.[7]

-

Conditioned Place Preference (CPP): Mice treated with 5-IT (at doses of 10 and 30 mg/kg) spent significantly more time in the drug-paired chamber, indicating that the substance produces a rewarding effect.[7]

-

Self-Administration: Rats readily learned to self-administer 5-IT intravenously, demonstrating its reinforcing properties. This behavior is a strong indicator of a drug's potential to lead to compulsive use.[7]

2. Locomotor Sensitization

The same study found that repeated administration of 5-IT induced locomotor sensitization in mice.[7] This phenomenon, where the stimulant effects of a drug increase with repeated exposure, is associated with the neuroplastic changes in the brain's reward pathways that are thought to underlie addiction.[7]

3. Dopaminergic System Alterations

The investigation into the molecular underpinnings of these behavioral effects revealed that 5-IT administration increased the mRNA levels of the dopamine D1 receptor in the striatum and prefrontal cortex, as well as the dopamine transporter in the substantia nigra and ventral tegmental area.[7] These findings suggest that 5-IT's abuse potential is mediated, at least in part, by its ability to produce lasting changes in the dopaminergic system, a critical component of the brain's reward circuitry.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the abuse potential of 5-IT.

1. MAO-A Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50 and Ki) of 5-IT on human monoamine oxidase A.

-

Methodology:

-

Enzyme Source: Recombinant human MAO-A expressed in a suitable cell line.

-

Substrate: Kynuramine is used as a substrate for the MAO-A enzyme.

-

Incubation: The enzyme is pre-incubated with varying concentrations of 5-IT (the inhibitor). The reaction is initiated by adding the kynuramine substrate.

-

Reaction Termination: The enzymatic reaction is stopped after a defined period, typically by adding a strong base.

-

Detection and Quantification: The conversion of kynuramine to its product, 4-hydroxyquinoline, is measured. This is achieved using High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) to separate and quantify the product.[6]

-

Data Analysis: The concentration of 5-IT that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) is determined using the Cheng-Prusoff equation.

-

2. Conditioned Place Preference (CPP)

-

Objective: To assess the rewarding properties of 5-IT in mice.

-

Apparatus: A standard three-chamber CPP box with two larger outer chambers (distinguished by visual and tactile cues) and a smaller central neutral chamber.

-

Methodology:

-

Pre-Conditioning (Day 1): Each mouse is allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine baseline preference for either side.

-

Conditioning (Days 2-5): This phase consists of daily sessions. On alternating days, mice receive an intraperitoneal (i.p.) injection of 5-IT (e.g., 1, 10, or 30 mg/kg) and are confined to one of the outer chambers (the initially non-preferred one for unbiased designs).[7] On the other days, they receive a saline injection and are confined to the opposite chamber.

-

Test (Day 6): The mice are placed back in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each of the two outer chambers is recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase is interpreted as a conditioned preference, indicating the drug has rewarding effects.

-

3. Intravenous Self-Administration

-

Objective: To evaluate the reinforcing effects of 5-IT in rats.

-

Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive) and a system for intravenous drug delivery via a catheter surgically implanted into the jugular vein of the rat.

-

Methodology:

-

Surgery: Rats are surgically implanted with an intravenous catheter.

-

Acquisition Phase: Rats are placed in the operant chamber for daily sessions (e.g., 2 hours/day). A press on the active lever results in an intravenous infusion of 5-IT (e.g., 0.1, 0.3, 1, or 3 mg/kg/infusion), while a press on the inactive lever has no consequence.[7]

-

Extinction and Reinstatement (Optional): Following stable self-administration, the drug can be withheld (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug or a stressor.

-

Data Analysis: Acquisition of the behavior is defined as a stable pattern of responding on the active lever that is significantly higher than responding on the inactive lever. The number of infusions earned per session serves as the primary measure of the drug's reinforcing efficacy.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows relevant to understanding the abuse potential of 5-IT.

Caption: Mechanism of 5-IT at the monoaminergic synapse.

Caption: Experimental workflow for Conditioned Place Preference (CPP).

Caption: Experimental workflow for Intravenous Self-Administration.

Conclusion

The available scientific evidence strongly indicates that this compound possesses a significant potential for abuse. Its dual mechanism of action—as a potent monoamine releasing agent and a MAO-A inhibitor—creates a powerful synergistic effect that dramatically increases synaptic levels of dopamine, serotonin, and norepinephrine. This pharmacological profile is consistent with its observed effects in animal models, which demonstrate clear rewarding and reinforcing properties predictive of human abuse. The documented cases of severe toxicity and fatalities in humans further underscore the public health risks associated with this substance.[8][9] For researchers and drug development professionals, 5-IT serves as a case study in the rapid emergence of novel psychoactive substances and highlights the critical need for robust pharmacological and behavioral screening to assess the abuse liability of new chemical entities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 3784-30-3 [smolecule.com]

- 3. This compound: A new player in the drama of 'legal highs' alerts the community [bdoc.ofdt.fr]

- 4. researchgate.net [researchgate.net]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. This compound (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new synthetic drug this compound (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels [pubmed.ncbi.nlm.nih.gov]

- 8. drugsandalcohol.ie [drugsandalcohol.ie]

- 9. The new psychoactive substances this compound (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-(2-Aminopropyl)indole in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 5-(2-Aminopropyl)indole (5-API), also known as 5-IT, in biological samples. The protocols are intended for use in research, clinical, and forensic toxicology settings.

Introduction

This compound is a psychoactive substance that has emerged as a novel psychoactive substance (NPS). As a positional isomer of α-methyltryptamine (AMT), its analytical differentiation is a key challenge in toxicological analysis.[1][2] Accurate and reliable methods for the detection of 5-API in biological matrices are crucial for clinical diagnosis, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the necessary selectivity and sensitivity for its detection in complex biological matrices like blood, plasma, and urine.[1][3]

Analytical Methods Overview

The detection of 5-API in biological samples typically involves a two-step process: sample preparation to isolate the analyte from the matrix and instrumental analysis for identification and quantification.

Sample Preparation: The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Common methods include:

-

Protein Precipitation (PPT): A straightforward method for removing proteins from plasma or blood samples.

-

Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its differential solubility in two immiscible liquids.

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and thermally stable compounds. Derivatization may be required for polar analytes like 5-API.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of non-volatile and thermally labile compounds in complex mixtures. This is often the preferred method for the quantitative analysis of 5-API in biological fluids.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from validated analytical methods for the detection of this compound and related compounds in biological samples. This data is essential for method selection and performance evaluation.